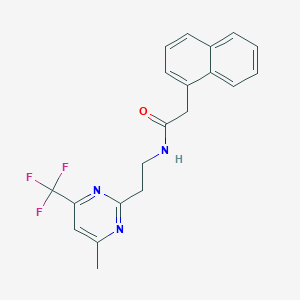

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O/c1-13-11-17(20(21,22)23)26-18(25-13)9-10-24-19(27)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,11H,9-10,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBMICITIYKNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)CC2=CC=CC3=CC=CC=C32)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the methyl and trifluoromethyl groups. The naphthalene moiety is then attached through an acetamide linkage. Key steps may include:

Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Substitution reactions: Introduction of the methyl and trifluoromethyl groups using reagents such as methyl iodide and trifluoromethyl iodide.

Coupling reactions: The naphthalene moiety is introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can target the pyrimidine ring or the acetamide linkage, potentially yielding amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Amine derivatives and reduced pyrimidine compounds.

Substitution: Functionalized derivatives with various substituents replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The naphthalene moiety may contribute to π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and naphthalene-based acetamides. Compared to these, N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a trifluoromethyl group and a naphthalene moiety, which can confer distinct physicochemical properties and biological activities. Examples of similar compounds include:

4-methyl-6-(trifluoromethyl)pyrimidine: Lacks the naphthalene moiety.

Naphthalene-1-yl acetamide: Lacks the pyrimidine ring and trifluoromethyl group.

This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.

Q & A

Q. Basic

- ¹H/¹³C NMR: Assign signals to specific protons and carbons (e.g., trifluoromethyl groups show characteristic ¹³C peaks at ~120 ppm) .

- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, especially for the trifluoromethyl and naphthyl groups .

- FT-IR: Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

What strategies are employed to analyze the compound's interaction with biological macromolecules, and how do structural modifications affect binding efficacy?

Q. Advanced

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (e.g., KD values) with target proteins .

- Molecular docking: Use software like AutoDock to predict binding modes, focusing on the naphthyl group’s hydrophobic interactions and the pyrimidine ring’s hydrogen-bonding potential .

- SAR studies: Modifying the trifluoromethyl group to chlorine or methyl can alter steric bulk and electronic effects, impacting binding affinity .

How do reaction conditions such as solvent polarity and temperature impact the regioselectivity of pyrimidine ring functionalization in similar compounds?

Q. Advanced

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring functionalization at the 2-position of the pyrimidine ring .

- Temperature: Lower temperatures (<0°C) suppress side reactions (e.g., over-alkylation) during ethylamine coupling .

- Catalytic additives: Bases like K₂CO₃ enhance deprotonation, improving regioselectivity in thioacetamide substitutions .

What are the standard protocols for crystallographic analysis of such acetamide derivatives using programs like SHELX?

Q. Basic

- Data collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution: Employ SHELXT for phase problem resolution via intrinsic phasing .

- Refinement: Apply SHELXL with constraints for anisotropic displacement parameters, especially for the trifluoromethyl group .

In silico methods for predicting the compound's pharmacokinetic properties: How do different computational models compare in accuracy?

Q. Advanced

- ADMET prediction: Tools like SwissADME assess logP (lipophilicity) and CNS permeability, critical for blood-brain barrier penetration .

- Machine learning models: Platforms like ADMETLab 2.0 use ensemble methods to predict metabolic stability, with accuracy validated against in vitro microsomal assays .

- Limitations: Models may underestimate the impact of the trifluoromethyl group on CYP450 metabolism, necessitating experimental validation .

How can researchers design experiments to elucidate the role of the trifluoromethyl group in the compound's metabolic stability?

Q. Advanced

- Isotopic labeling: Synthesize a ¹⁹F-labeled analog to track metabolic pathways via ¹⁹F NMR .

- Comparative studies: Replace -CF₃ with -CH₃ or -Cl and measure half-life in liver microsomes .

- Cryo-EM studies: Visualize interactions between the trifluoromethyl group and cytochrome P450 enzymes to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.